Tert-butyl 2-amino-5-iodo-4-methoxybenzoate
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Overview
Description
Tert-butyl 2-amino-5-iodo-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, an iodine atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-iodo-4-methoxybenzoate typically involves the iodination of a precursor compound, followed by esterification and amination reactions. One common synthetic route includes the following steps:
Iodination: The precursor compound, such as 4-methoxybenzoic acid, is iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate.
Esterification: The iodinated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Tert-butyl 2-hydroxy-5-iodo-4-methoxybenzoate.
Reduction: Tert-butyl 2-amino-4-methoxybenzoate.
Substitution: Tert-butyl 2-(substituted amino)-5-iodo-4-methoxybenzoate.
Scientific Research Applications
Tert-butyl 2-amino-5-iodo-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-4-methoxybenzoate: Lacks the iodine atom, which may affect its reactivity and biological activity.
Tert-butyl 2-amino-5-chloro-4-methoxybenzoate: Contains a chlorine atom instead of iodine, which can lead to different chemical and biological properties.
Tert-butyl 2-amino-5-bromo-4-methoxybenzoate: Contains a bromine atom, which may result in different reactivity compared to the iodine-containing compound.
Uniqueness
Tert-butyl 2-amino-5-iodo-4-methoxybenzoate is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activities. The combination of the tert-butyl ester, amino group, and methoxy group further contributes to its distinct chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 2-amino-5-iodo-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)6-9(7)14/h5-6H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDBOBHLRQTOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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